A Technical Guide to Methyl 2-Oxopyrrolidine-3-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Methyl 2-Oxopyrrolidine-3-carboxylate: Properties, Synthesis, and Applications
Executive Overview
Methyl 2-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound featuring a five-membered lactam (pyrrolidone) ring with a methyl ester functional group at the 3-position. The presence of a chiral center at the C3 position makes it a valuable and versatile chiral building block in synthetic organic chemistry. Its structural motif is a key component in a variety of biologically active molecules and serves as a crucial intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.
Molecular Structure and Chemical Identity
The core structure consists of a γ-lactam ring, which is a stable cyclic amide. The methyl carboxylate group at the C3 position is a key site for further chemical modification.
Caption: Chemical structure of Methyl 2-oxopyrrolidine-3-carboxylate.
The carbon atom at the 3-position (C3) of the pyrrolidone ring is a stereocenter. Therefore, the molecule exists as a pair of enantiomers: (R)-methyl 2-oxopyrrolidine-3-carboxylate and (S)-methyl 2-oxopyrrolidine-3-carboxylate.[1] The stereochemistry is critical in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms is a key objective for its application as a chiral intermediate.
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-oxopyrrolidine-3-carboxylate | PubChem |
| Synonyms | Methyl 2-oxo-3-pyrrolidinecarboxylate | |
| CAS Number | 22049-95-2 | [2] |
| Molecular Formula | C₆H₉NO₃ | [3][4] |
| Molecular Weight | 143.14 g/mol | [5] |
| Monoisotopic Mass | 143.05824 Da | [4] |
| InChI Key | BFDDWABERUPPIN-UHFFFAOYSA-N | [4] |
Physicochemical and Spectroscopic Properties
This compound's properties make it suitable for a range of laboratory applications. While data for the base compound is sparse, properties can be inferred from its hydrochloride salt and related structures.
| Property | Value | Notes | Source |
| Physical Form | Solid (for hydrochloride salt) | The free base may be a low-melting solid or oil. | |
| Melting Point | 120 - 122 °C (for hydrochloride salt) | The melting point of the free base will be different. | |
| Predicted XlogP | -0.3 | Indicates good polarity and potential aqueous solubility. | [4] |
| Storage | Store in a cool, dry place under inert gas. | Recommended to prevent degradation. |
Spectroscopic analysis is essential for confirming the structure and purity of Methyl 2-oxopyrrolidine-3-carboxylate. The expected data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidone ring, the N-H proton, and the methyl ester group. The protons on C4 and C5 will appear as multiplets, the proton on the chiral C3 will be a multiplet, and the methyl ester protons will be a sharp singlet around 3.7 ppm.[6][7] The N-H proton will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals. Key resonances include the two carbonyl carbons (one for the lactam amide and one for the ester) appearing downfield (>170 ppm), the chiral C3 carbon, the two methylene carbons of the ring, and the methoxy carbon of the ester group.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak around 3200 cm⁻¹ (N-H stretch), a strong peak around 1735 cm⁻¹ (C=O stretch of the ester), and another strong peak around 1680 cm⁻¹ (C=O stretch of the γ-lactam).[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 144.06552.[4]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -O-CH₃ (ester) | ~3.7 ppm (singlet) |
| NH (lactam) | Broad singlet | |
| CH (C3 position) | Multiplet | |
| CH₂ (ring) | Multiplets | |
| ¹³C NMR | C =O (ester) | ~170-175 ppm |
| C =O (lactam) | ~175-180 ppm | |
| -O-C H₃ (ester) | ~52 ppm | |
| IR | N-H stretch | ~3200 cm⁻¹ |
| C=O stretch (ester) | ~1735 cm⁻¹ | |
| C=O stretch (lactam) | ~1680 cm⁻¹ | |
| MS (ESI+) | [M+H]⁺ | m/z 144.06552 |
Synthesis and Purification
The most direct and common synthesis of Methyl 2-oxopyrrolidine-3-carboxylate is through the esterification of its corresponding carboxylic acid precursor. This approach is efficient and utilizes readily available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
This protocol describes a standard laboratory procedure for synthesizing the title compound.
Expertise & Experience: The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7] Methanol serves as both the solvent and the reactant, ensuring a high concentration to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The reaction is conducted under reflux to provide the necessary activation energy and increase the reaction rate.
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-oxopyrrolidine-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask to fully dissolve the starting material.
-
Catalyst: Cool the solution in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
Trustworthiness: A robust protocol is self-validating. The crude product from the synthesis must be purified and its identity unequivocally confirmed.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purity and identity of the final product should be confirmed by the spectroscopic methods detailed in Section 3.2 (¹H NMR, ¹³C NMR, IR, and MS).
Chemical Reactivity and Key Transformations
Methyl 2-oxopyrrolidine-3-carboxylate is a versatile intermediate due to its multiple reactive sites: the lactam N-H, the ester group, and the lactam carbonyl.
Caption: Key chemical transformations of the title compound.
-
N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated with various electrophiles. This allows for the introduction of diverse substituents at the N1 position.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to revert to the parent carboxylic acid, which can then be used in amide coupling reactions.[8]
-
Lactam Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding substituted pyrrolidine derivative.
Applications in Research and Drug Development
The pyrrolidine and pyrrolidone scaffolds are prevalent in a vast number of pharmaceuticals and natural products.[7][9] Methyl 2-oxopyrrolidine-3-carboxylate, especially in its enantiopure forms, serves as a valuable starting material for the asymmetric synthesis of complex molecules. Its functional handles allow for controlled, stepwise elaboration into more complex structures. The synthesis of various pyrrolidine-3-carboxylic acid derivatives has been explored via methods like asymmetric Michael addition reactions.[10]
Research has demonstrated that derivatives of the 5-oxopyrrolidine-3-carboxylic acid core possess significant biological activity. For instance, a library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, synthesized from a related precursor, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Some of these compounds showed efficacy comparable or superior to control antibiotics like cefuroxime and demonstrated the ability to disrupt bacterial biofilms.[7] This highlights the potential of this scaffold in the development of new anti-infective agents to combat antibiotic resistance.
Safety, Handling, and Storage
While the specific toxicology of the title compound is not extensively documented, data from its hydrochloride salt and related structures suggest that appropriate caution should be exercised.
| Hazard Category | GHS Information (for Hydrochloride Salt) | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | |
| Signal Word | Warning |
Standard laboratory safety practices should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][13]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[12][13]
Proper storage is essential to maintain the integrity of the compound.
-
Container: Store in a tightly closed container.[14]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture or oxidation.
-
Environment: Keep in a cool, dry, and well-ventilated place away from sources of ignition.[11][14]
References
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PubChem. (n.d.). Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl (R)-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
- CATO Research Chemical Inc. (2025, September 8). Safety Data Sheet. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/208473D543C12D21802588C00058C96E/ file/sds.pdf)
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Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-oxopyrrolidine-3-carboxylate (C6H9NO3). Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-2-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
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Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Retrieved from [Link]
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Al-Zoubi, W., et al. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089. Retrieved from [Link]
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